molecular formula C14H7BrINO2 B12470935 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione

5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione

Cat. No.: B12470935
M. Wt: 428.02 g/mol
InChI Key: PHQZJXBSSPQZPK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione typically involves a multi-step reaction sequence. One common method starts with the preparation of isoindoline-1,3-dione, which is then subjected to bromination and iodination reactions. The general steps are as follows:

  • Preparation of Isoindoline-1,3-dione:

    • Starting material: Phthalic anhydride
    • Reaction: Condensation with primary amines
    • Conditions: Acidic or basic medium, elevated temperature
  • Bromination:

    • Reagent: Bromine or N-bromosuccinimide (NBS)
    • Conditions: Solvent such as chloroform or dichloromethane, room temperature
  • Iodination:

    • Reagent: Iodine or N-iodosuccinimide (NIS)
    • Conditions: Solvent such as acetonitrile, room temperature

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

  • Substitution Reactions:

    • Reagents: Nucleophiles such as amines, thiols, or alkoxides
    • Conditions: Solvent such as dimethylformamide (DMF), elevated temperature
    • Products: Substituted isoindoline-1,3-dione derivatives
  • Oxidation Reactions:

    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
    • Conditions: Aqueous or organic solvent, room temperature
    • Products: Oxidized derivatives with additional functional groups
  • Reduction Reactions:

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
    • Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
    • Products: Reduced derivatives with altered oxidation states

Common Reagents and Conditions:

  • Solvents: Chloroform, dichloromethane, acetonitrile, dimethylformamide, ethanol, tetrahydrofuran
  • Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions
  • Temperature: Room temperature to elevated temperatures depending on the reaction

Major Products:

  • Substituted isoindoline-1,3-dione derivatives
  • Oxidized or reduced derivatives with various functional groups

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules
  • Employed in the development of new synthetic methodologies

Biology:

  • Investigated for its potential as a ligand for various biological targets
  • Studied for its interactions with enzymes and receptors

Medicine:

  • Explored for its potential as an anticancer agent
  • Evaluated for its activity against neurodegenerative diseases

Industry:

  • Utilized in the production of advanced materials such as polymers and dyes
  • Applied in the development of catalysts for chemical reactions

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. The exact pathways and molecular targets vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
  • Thalidomide and its derivatives

Comparison:

    5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is unique due to the presence of both bromine and iodine atoms, which allows for diverse functionalization and derivatization.

  • Compared to thalidomide, it has different biological activities and potential applications, particularly in the field of synthetic chemistry and materials science.
  • The presence of different substituents on the isoindoline-1,3-dione core can significantly alter the compound’s reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C14H7BrINO2

Molecular Weight

428.02 g/mol

IUPAC Name

5-bromo-2-(2-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7BrINO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H

InChI Key

PHQZJXBSSPQZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)I

Origin of Product

United States

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